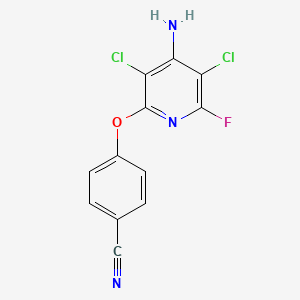

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile (4-ADCPB) is an organofluorine compound belonging to the family of pyridyloxybenzenecarbonitriles. It is a white solid that is soluble in organic solvents and is highly stable in aqueous solutions. 4-ADCPB has been used in a variety of applications due to its unique properties, including its ability to act as a catalyst, its low toxicity, and its stability.

Scientific Research Applications

Synthesis and Reactivity

- The synthesis and reactivity of related pyridinecarbonitrile compounds have been explored. For instance, derivatives of dihydroxy-methyl-pyridinecarbonitrile have been studied for their potential in creating new compounds via chloro analogs (Katritzky et al., 1995).

Pyrrole Derivatives Synthesis

- The annulation of pyrrole rings in similar acylpyridine dicarbonitriles, involving ortho-ketonitrile fragments and preserving halogen atoms, demonstrates another facet of chemical reactivity relevant to such compounds (Grigor’ev et al., 2019).

Antibacterial Activity

- Certain derivatives of amino-pyridinecarbonitrile have been synthesized and evaluated for their antibacterial activity. This includes the study of pyrazolo[3,4-d]pyrimidine derivatives synthesized from similar compounds, demonstrating potential biological applications (Rostamizadeh et al., 2013).

Fluorescence Properties

- Research into the fluorescence properties of similar compounds, like 3-pyridinecarbonitriles with amino acid function, shows potential for these compounds in fluorescence and antibacterial applications (Girgis et al., 2004).

Photopolymerization Processes

- The role of similar benzene dicarbonitrile derivatives in photoredox photoinitiating systems for 3D printing photopolymerization processes suggests applications in material sciences and engineering (Tomal et al., 2019).

Synthesis of Isothiazolo Pyrimidines

- Novel synthesis methods using related pyrimidine-3-carbonitriles have been developed for creating biologically active molecules, indicating the versatility and potential of these compounds in drug development and biological studies (Chang et al., 2003).

Synthesis of Pyrrolo Pyridines

- New pyrrolo[2,3-b]pyridine scaffolds have been synthesized from related compounds, characterized for their biological activity, indicating a pathway for drug discovery and pharmacological research (Sroor, 2019).

properties

IUPAC Name |

4-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2FN3O/c13-8-10(17)9(14)12(18-11(8)15)19-7-3-1-6(5-16)2-4-7/h1-4H,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJINSKTXUYLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC(=C(C(=C2Cl)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)

![3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2576762.png)

![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B2576763.png)